4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Overview
Description
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid is a heterocyclic compound that contains a pyrrolo[2,3-c]pyridazine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit prostaglandin e2 and interleukin activity .
Mode of Action
It’s plausible that it interacts with its targets to inhibit certain biochemical activities, similar to related compounds .
Biochemical Pathways
The compound may affect the prostaglandin E2 and interleukin pathways, given the observed activity of related compounds . These pathways play crucial roles in inflammation and immune responses.
Result of Action
Related compounds have been seen to be active in the inhibition of prostaglandin e2 and interleukin activity .
Biochemical Analysis
Biochemical Properties
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in metabolic processes and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is enzyme inhibition, where the compound binds to the active site of target enzymes, preventing their catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may interact with receptors or other signaling molecules, modulating their activity and influencing cellular responses. Changes in gene expression can also occur through interactions with transcription factors or epigenetic modifications, further contributing to the compound’s molecular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence carbohydrate metabolism by inhibiting α-amylase, leading to changes in glucose levels and energy production . Additionally, it may interact with other metabolic enzymes, affecting the synthesis and degradation of key metabolites. These interactions can have broad implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of the compound can influence its activity and effectiveness, as well as its potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting energy production and metabolic processes. The subcellular localization of the compound can determine its specific biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, with cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Comparison with Similar Compounds
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid can be compared with other similar compounds, such as pyrrolopyrazine derivatives and pyridazinone derivatives . These compounds share similar core structures but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
List of Similar Compounds
- Pyrrolopyrazine derivatives
- Pyridazinone derivatives
- Pyridazine derivatives
Properties
IUPAC Name |
4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-2-8-10-6-3(5)1-4(9-6)7(12)13/h1-2H,(H,12,13)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYSDDVREWVHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=O)C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204417 | |
Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269822-96-9 | |
Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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